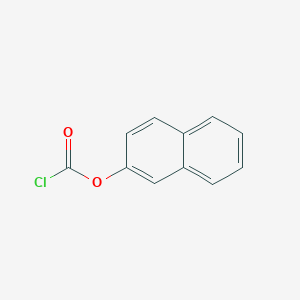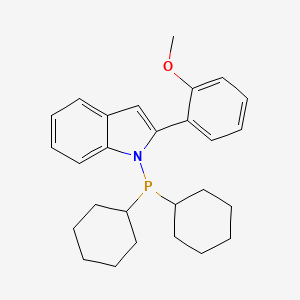
3,6-Dibromo-2-fluorophenylboronic acid
Overview
Description
3,6-Dibromo-2-fluorophenylboronic acid is a boronic acid derivative with the empirical formula C6H4BBr2FO2 . It has a molecular weight of 297.71 . This compound is widely used in the development and research of drugs for cancer, autoimmune diseases, inflammatory diseases, and other diseases .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-2-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1c(Br)ccc(Br)c1F . The InChI representation is 1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dibromo-2-fluorophenylboronic acid include a molecular weight of 297.71 and a predicted boiling point of 373.0±52.0 °C . The compound is a solid .Scientific Research Applications
Synthesis and Chemical Transformation
- 3,6-Dibromo-2-fluorophenylboronic acid is involved in various chemical synthesis processes. For example, a study demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of related phenylboronic acids, showcasing the versatility of boronic acids in organic synthesis (Szumigala et al., 2004).
Spectroscopic Studies and Material Characterization
- Phenylboronic acids, including derivatives like 3,6-Dibromo-2-fluorophenylboronic acid, have been extensively studied using spectroscopic techniques. These studies provide insights into the adsorption mechanisms and surface interactions of these compounds, crucial for material science and nanotechnology applications (Piergies et al., 2013).
Catalysis and Reaction Mechanisms
- In the field of catalysis, compounds like 3,6-Dibromo-2-fluorophenylboronic acid are used in cross-coupling reactions, as demonstrated by studies involving the synthesis of various derivatives with significant pharmaceutical potential (Ikram et al., 2015).
Development of Sensors and Detection Systems
- Boronic acids, including 3,6-Dibromo-2-fluorophenylboronic acid, have been utilized in the development of sensors, particularly for detecting saccharides. This is significant for applications like glucose monitoring in diabetes management (Li et al., 2013).
Pharmaceutical Research
- Studies have shown the application of boronic acid derivatives in the synthesis of compounds with potential pharmaceutical activities, such as antifungal properties and enzyme inhibition (Borys et al., 2019; Sagong et al., 2013).
Future Directions
As a boronic acid derivative, 3,6-Dibromo-2-fluorophenylboronic acid has potential applications in the synthesis of various pharmaceuticals and in the field of medicinal chemistry . Its use in the development and research of drugs for various diseases indicates potential future directions for this compound .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, in the body .
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
Boronic acids are generally involved in various biochemical pathways due to their ability to form reversible covalent complexes with various biological molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the conditions of their administration .
Result of Action
It is mentioned that this compound is widely used in the development and research of drugs for cancer, autoimmune diseases, inflammatory diseases, and other diseases .
Action Environment
Like other chemicals, its stability and efficacy can be affected by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
(3,6-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJKPUYTUFGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584634 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870778-92-0 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)







![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)


